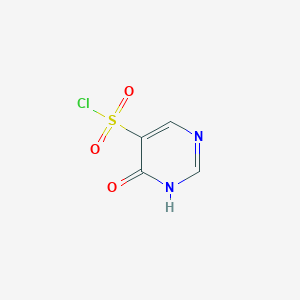

6-oxo-1H-pyrimidine-5-sulfonyl chloride

Description

6-Oxo-1H-pyrimidine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrimidine ring with a sulfonyl chloride (-SO₂Cl) group at position 5 and a single oxo (=O) group at position 6. Pyrimidine sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where they serve as precursors for sulfonamide formation or as electrophilic reagents in cross-coupling reactions .

Properties

CAS No. |

1211581-63-3 |

|---|---|

Molecular Formula |

C4H3ClN2O3S |

Molecular Weight |

194.60 g/mol |

IUPAC Name |

6-oxo-1H-pyrimidine-5-sulfonyl chloride |

InChI |

InChI=1S/C4H3ClN2O3S/c5-11(9,10)3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |

InChI Key |

ZIQHCWGTKQAUMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=N1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-1H-pyrimidine-5-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pyrimidine ring. One common method is the reaction of 6-oxo-1H-pyrimidine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

6-oxo-1H-pyrimidine+ClSO3H→6-oxo-1H-pyrimidine-5-sulfonyl chloride+H2O

Industrial Production Methods

In an industrial setting, the production of 6-oxo-1H-pyrimidine-5-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-1H-pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The oxo group at the 6-position can participate in redox reactions, although these are less common compared to nucleophilic substitution.

Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

6-oxo-1H-pyrimidine-5-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicinal Chemistry: The compound’s derivatives have shown potential as anti-inflammatory, antibacterial, and anticancer agents.

Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-oxo-1H-pyrimidine-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs of 6-oxo-1H-pyrimidine-5-sulfonyl chloride include 6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride (CAS 6461-30-9), which shares the pyrimidine core and sulfonyl chloride group but differs in substituents:

- Oxo groups : The analog has two oxo groups at positions 2 and 4, compared to the single oxo group at position 6 in the target compound.

- Methyl group : The analog features a methyl group at position 6, absent in the target compound.

These differences significantly influence electronic and steric properties, as outlined below.

Comparative Data Table

Research Findings

- Synthetic Utility : Analogs like 6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride are documented in peptide coupling and polymer chemistry, leveraging their sulfonyl chloride group for covalent bonding .

- Pharmacological Relevance : Pyrimidine sulfonyl chlorides are precursors to kinase inhibitors and antiviral agents. The analog’s methyl group has been shown to enhance bioavailability in prodrug formulations, suggesting that the target compound’s simpler structure might prioritize synthetic versatility over metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.